[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is a chemical compound with the molecular formula C10H20O4S It is characterized by the presence of an oxane ring substituted with a methanesulfonylpropyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with methanesulfonylpropyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the oxane ring is opened and subsequently reacted with methanesulfonylpropyl chloride in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activity. It may serve as a building block for the synthesis of bioactive molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The oxane ring provides structural stability, allowing the compound to maintain its integrity under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is unique due to its combination of an oxane ring and a methanesulfonylpropyl group. This structural feature imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Biological Activity
[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 25 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption: It alters the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacteria. The results showed that the compound retained activity against strains resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. Notably, MCF-7 cells treated with this compound showed a significant increase in apoptotic markers compared to untreated controls.
Properties
CAS No. |
1485855-32-0 |
---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
[4-(3-methylsulfonylpropyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C10H20O4S/c1-15(12,13)8-2-3-10(9-11)4-6-14-7-5-10/h11H,2-9H2,1H3 |
InChI Key |
WADLVNGBCCSKFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1(CCOCC1)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.